molecular formula C21H27NO3S B12760769 (2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate CAS No. 50539-88-3

(2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate

Cat. No.: B12760769
CAS No.: 50539-88-3
M. Wt: 373.5 g/mol
InChI Key: BXFRCWBNHXCXBR-UHFFFAOYSA-N
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Description

(2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a complex structure that includes a phenyl ring substituted with a propan-2-yloxy group, a tert-butylphenyl group, and a sulfanyl-N-methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-propan-2-yloxyphenol with 4-tert-butylphenylthiol in the presence of a suitable base, such as sodium hydride, to form the corresponding sulfide. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, (2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)phenol: Shares the tert-butylphenyl group but lacks the sulfanyl-N-methylcarbamate moiety.

    2,4-Ditert-butylphenol: Contains two tert-butyl groups on the phenyl ring but does not have the propan-2-yloxy or sulfanyl-N-methylcarbamate groups.

Uniqueness

(2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

CAS No.

50539-88-3

Molecular Formula

C21H27NO3S

Molecular Weight

373.5 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate

InChI

InChI=1S/C21H27NO3S/c1-15(2)24-18-9-7-8-10-19(18)25-20(23)22(6)26-17-13-11-16(12-14-17)21(3,4)5/h7-15H,1-6H3

InChI Key

BXFRCWBNHXCXBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)N(C)SC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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